molecular formula C19H15F3N2O3S B2417101 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034571-24-7

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2417101
CAS RN: 2034571-24-7
M. Wt: 408.4
InChI Key: DYGKGGCXXUWQEM-UHFFFAOYSA-N
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Description

Benzothiophene derivatives have been synthesized and evaluated for their biological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .


Synthesis Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Benzothiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Benzothiophene derivatives were synthesized using coupling reactions and electrophilic cyclization reactions . The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) and exhibit a fluorescence quantum yield of up to 1 .

Future Directions

The future directions in the field of benzothiophene derivatives could involve further exploration of their biological properties and potential applications. For example, they could be further studied for their antimicrobial properties and their potential use as a cannabinoid receptor ligand .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S/c20-19(21,22)13-6-2-3-7-14(13)24-18(27)17(26)23-9-15(25)12-10-28-16-8-4-1-5-11(12)16/h1-8,10,15,25H,9H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGKGGCXXUWQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

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